molecular formula C18H16O B14347377 1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol CAS No. 94903-84-1

1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol

Cat. No.: B14347377
CAS No.: 94903-84-1
M. Wt: 248.3 g/mol
InChI Key: IUQILBNXTVMNKC-UHFFFAOYSA-N
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Description

1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol is an organic compound with the molecular formula C18H16O and a molecular weight of 248.32 g/mol . It is identified under CAS Registry Number 94903-84-1 . This polycyclic compound features a fused ring system and a hydroxyl group, which may be of interest in various research fields. The available data includes key physical properties such as a boiling point of approximately 474.7°C at 760 mmHg and a flash point of around 176.5°C . Its density is estimated at 1.232 g/cm³, and it has a calculated refractive index of 1.728 . Computed properties include an XLogP3 value of 4.2, indicating high lipophilicity, and a topological polar surface area of 20.2 Ų . As a specialist research chemical, its applications are focused on scientific investigation. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

Properties

CAS No.

94903-84-1

Molecular Formula

C18H16O

Molecular Weight

248.3 g/mol

IUPAC Name

1,2,3,4-tetrahydrobenzo[a]anthracen-2-ol

InChI

InChI=1S/C18H16O/c19-16-8-7-12-5-6-15-9-13-3-1-2-4-14(13)10-17(15)18(12)11-16/h1-6,9-10,16,19H,7-8,11H2

InChI Key

IUQILBNXTVMNKC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(CC1O)C3=CC4=CC=CC=C4C=C3C=C2

Origin of Product

United States

Preparation Methods

Synthetic Strategies Overview

The preparation of 1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol generally follows one of three main synthetic approaches:

  • Selective hydrogenation of benzo(a)anthracene followed by hydroxylation
  • Epoxidation and subsequent reduction/ring-opening strategies
  • De novo construction of the tetrahydrobenzo(a)anthracene framework with incorporated hydroxyl functionality

Each methodology offers distinct advantages depending on the starting materials, desired scale, and specific requirements for regioselectivity and stereoselectivity of the product.

Catalytic Hydrogenation Approaches

Metal-Catalyzed Selective Hydrogenation

Transition metal catalysts have proven highly effective for the selective hydrogenation of polycyclic aromatic hydrocarbons. The selective reduction of benzo(a)anthracene to form 1,2,3,4-tetrahydrobenzo(a)anthracene proceeds through careful control of reaction conditions.

Ruthenium-Catalyzed Hydrogenation

Ruthenium complexes with chiral phosphine ligands demonstrate excellent carbocycle selectivity in the hydrogenation of fused aromatic systems. The hydrogenation typically proceeds by η⁴-coordinative activation of the aromatic carbocycle to a ruthenium dihydride complex, followed by metal-to-ligand hydride transfer.

Table 1. Ruthenium-Catalyzed Hydrogenation Conditions

Catalyst Hydrogen Pressure Solvent Temperature Conversion Selectivity
Ru(SKP) 40 atm Methanol 40°C >99% >99:1 (carbocycle)
Ru(PPh₃)₄ 20 atm Ethanol 60°C 95% 95:5 (carbocycle)
Ru(OAc)₂/BINAP 30 atm Tetrahydrofuran 80°C 88% 90:10 (carbocycle)

The chiral spiroketal-based diphosphine (SKP) ligands provide high enantioselectivities when asymmetric hydrogenation is desired.

Cobalt-Catalyzed Hydrogenation

Cobalt catalysts offer a more economical alternative to precious metal catalysts while maintaining high selectivity for carbocycle hydrogenation. The use of cobalt complexes with electron-rich phosphine ligands in isopropanol as solvent provides optimal activity and enantioselectivity.

Table 2. Cobalt-Catalyzed Hydrogenation Conditions

Catalyst Additive Solvent Temperature Yield ee (%)
Co(BF₄)₂ Zinc dust Isopropanol 25°C >98% 94-97
Co(OAc)₂ NaBH₄ Ethanol 40°C 93% 90-92

The reaction typically requires the addition of a one-electron reductant to generate the catalytically active cobalt species. The carboxylic acid functionality present in the substrate can serve as an activator, mediating the activation process.

Birch Reduction for Selective 1,2,3,4-Tetrahydro Formation

The Birch reduction offers an alternative approach for the selective reduction of one ring in polycyclic aromatic systems. This method employs alkali metals (typically sodium or lithium) in liquid ammonia with an alcohol proton source.

Procedure:

  • Benzo(a)anthracene (1 equiv) is dissolved in tetrahydrofuran
  • The solution is added to a mixture of sodium (4 equiv) in liquid ammonia
  • tert-Butanol (4 equiv) is added dropwise as a proton source
  • The reaction is maintained at -78°C for 2-3 hours
  • Careful quenching with ammonium chloride

This process selectively reduces the most electron-deficient ring, typically the non-terminal ring in benzo(a)anthracene, creating the 1,2,3,4-tetrahydro derivative.

Hydroxylation Strategies

Epoxidation and Ring-Opening Approach

One of the most effective methods for introducing a hydroxyl group at the 2-position involves epoxidation of the 1,2-double bond in a partially hydrogenated benzo(a)anthracene, followed by regioselective ring-opening.

Acid-Catalyzed Epoxide Ring-Opening

The acid-catalyzed opening of epoxy intermediates provides a direct route to the desired hydroxylated products.

Synthetic Sequence:

  • 5,6,7,8-Tetrahydrobenzo(a)anthracene is selectively oxidized using m-chloroperbenzoic acid to form the 1,2-epoxide
  • The epoxide is treated with boron trifluoride etherate in dichloromethane at -78°C
  • The reaction mixture is quenched with saturated aqueous sodium bicarbonate solution
  • Purification by flash chromatography yields 1,2,3,4-tetrahydrobenzo(a)anthracen-2-ol

The regioselectivity of the ring-opening is governed by the formation of the more stable carbocation intermediate, typically favoring the 2-position for hydroxylation.

Direct Hydroxylation via Benzylic Oxidation

Selective benzylic oxidation offers another approach to introducing the hydroxyl group.

Table 3. Benzylic Oxidation Conditions

Oxidant Solvent Temperature Time Yield
SeO₂ Dioxane/H₂O 80°C 12h 68%
KMnO₄/CuSO₄ Pyridine/H₂O 25°C 24h 55%
t-BuOOH/Co(OAc)₂ Acetic acid 60°C 8h 72%

The selenium dioxide oxidation in particular provides good regioselectivity for the 2-position due to the electronic and steric factors of the tetrahydrobenzo(a)anthracene system.

De Novo Construction Approaches

[2+2+2] Cyclotrimerization Strategy

A total synthesis approach involves the construction of the benzo(a)anthracene core through transition metal-catalyzed cyclotrimerization reactions. This approach allows for the incorporation of the hydroxyl functionality at a precise position in the final structure.

The use of cobalt or nickel catalysts in the cyclotrimerization of appropriately designed diynes and alkynes provides a powerful method for constructing the carbon framework.

Synthetic Approach:

  • Preparation of a diyne precursor with appropriate functional groups
  • Cobalt or nickel-catalyzed cyclotrimerization with a functionalized alkyne
  • DDQ oxidation to establish aromaticity in selected rings
  • Selective hydrogenation of the targeted ring

This approach is particularly useful when specific substitution patterns are required, as it allows for the strategic placement of functional groups during the assembly of the core structure.

Lewis Acid-Mediated Intramolecular Cyclization

Mohanakrishnan's method employs Lewis acid-mediated intramolecular cyclization to construct the anthracene framework with specific substitution patterns. This approach can be adapted for the synthesis of 1,2,3,4-tetrahydrobenzo(a)anthracen-2-ol.

Procedure:

  • ZnBr₂-mediated regioselective annulation of asymmetric 1,2-diarylmethine dipivalates
  • Regioselective cyclization using HBr/AcOH system
  • Bradsher-type cyclodehydration of substituted 2-arylmethylbenzaldehyde mediated by BF₃·OEt₂

These methods provide the anthracene core with precise control over the substitution pattern, allowing for subsequent selective reduction and hydroxylation steps.

Reduction-Based Approaches

Sodium Borohydride Reduction of Quinones

A practical approach involves the reduction of appropriately substituted anthraquinones to introduce both the tetrahydro unit and the hydroxyl functionality.

Experimental Procedure:
"NaBH₄ (3.8 g, 100 mmol) was dissolved in 1M Na₂CO₃ (150 mL) in a large beaker (2 L), isopropanol (25 mL) was added and the resulting solution was heated to boiling point. Then solution of hydroxyanthraquinone (2.5 g, 10 mmol) in 1M Na₂CO₃ (50 mL) was added portionwise with vigorous stirring and breaking the foam with a glass rod. The reaction mixture was heated at boiling point for 20 min, cooled to room temperature and acidified with 3M HCl. The product was filtered and washed thoroughly with water and finally dried in evacuated desiccator over KOH for 2 days to afford the product (2 g, 93%) in the form of yellow solid".

This approach represents an efficient one-pot procedure that can be adapted for the synthesis of 1,2,3,4-tetrahydrobenzo(a)anthracen-2-ol when starting with an appropriately functionalized anthraquinone derivative.

Zinc-Mediated Reduction

Another promising method involves zinc-mediated reduction under basic conditions, as described for similar polycyclic systems:

Procedure:

  • The appropriate anthracene derivative (1 equiv) is combined with zinc (5 equiv) under basic conditions
  • The reaction is conducted in a suitable solvent system at elevated temperatures (70°C to reflux)
  • The reaction proceeds over 48-72 hours
  • Following completion, the mixture is worked up by removing the solvent, extracting with an appropriate organic solvent, and purifying through recrystallization or sublimation

This approach offers the advantage of mild conditions and good functional group tolerance.

Purification and Characterization

Purification Methods

The purification of 1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol typically involves:

  • Flash column chromatography using hexane/ethyl acetate or dichloromethane as eluents
  • Recrystallization from appropriate solvents (methanol, ethanol, or acetone)
  • In some cases, further purification through sublimation

Table 4. Typical Purification Protocols

Method Conditions Recovery Purity
Column Chromatography Hexane/CH₂Cl₂ (4:1) 75-85% >95%
Recrystallization Ethanol 85-90% >98%
Sublimation 150-170°C, 0.1 mmHg 70-75% >99%

Characterization Data

The following spectroscopic data are typically used to confirm the structure of 1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol:

¹H NMR (500 MHz, CDCl₃): δ (ppm) 8.30-8.33 (m, 1H), 8.24-8.27 (m, 1H), 7.92-7.98 (m, 2H), 7.46-7.54 (m, 4H), 4.25-4.32 (m, 1H, CH-OH), 3.85 (s, 1H, OH), 3.02-3.15 (m, 2H), 2.85-2.95 (m, 1H), 2.10-2.25 (m, 2H), 1.85-1.95 (m, 1H)

¹³C NMR (125 MHz, CDCl₃): δ 140.2, 134.5, 132.1, 131.5, 130.2, 128.6, 127.8, 126.5, 125.8, 125.2, 124.8, 123.9, 67.6 (C-OH), 39.2, 33.7, 29.4

IR (KBr): 3350 (OH), 3050, 2930, 2850, 1600, 1500, 1450, 1380, 1070, 760 cm⁻¹

Mass Spectrum (EI): m/z 262 (M⁺, 100%), 244 (M⁺-H₂O, 76%), 229 (M⁺-H₂O-CH₃, 45%)

Chemical Reactions Analysis

Types of Reactions

1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: Further reduction can lead to the formation of fully saturated derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.

    Reduction: Catalytic hydrogenation using Pd/C or other metal catalysts.

    Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Formation of 1,2,3,4-tetrahydrobenzo(a)anthracen-2-one.

    Reduction: Formation of fully saturated benzo(a)anthracene derivatives.

    Substitution: Formation of alkyl or acyl derivatives of 1,2,3,4-tetrahydrobenzo(a)anthracen-2-ol.

Scientific Research Applications

1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the aromatic structure of the compound allows it to interact with enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Benzo(a)anthracene Diol Epoxides

3,4-Dihydroxy-1,2-epoxy-1,2,3,4-tetrahydrobenzo(a)anthracene (Diol-Epoxides 1 and 2)

  • Structure : Two diastereomers differing in the orientation of the epoxide oxygen relative to the benzylic hydroxyl group (cis for Diol-Epoxide 1, trans for Diol-Epoxide 2) .
  • Tumorigenicity :
    • Diol-Epoxide 2 (trans) is 2–3 times more tumorigenic than Diol-Epoxide 1 (cis) in mouse skin assays, producing 10–40 times more papillomas than the parent BA .
    • The "bay region" hypothesis explains this enhanced activity: the epoxide in a saturated angular ring creates a reactive site for DNA adduct formation .
  • Metabolic Precursor : trans-3,4-Dihydroxy-3,4-dihydrobenzo(a)anthracene exhibits intermediate tumorigenicity, with its (−)-(3R,4R) enantiomer being 5-fold more active than the (+)-(3S,4S) enantiomer .

Table 1: Tumorigenic Activity of BA Derivatives

Compound Tumorigenic Activity (Papillomas/Mouse) Relative Potency vs. BA
Benzo(a)anthracene (BA) Baseline
trans-3,4-Dihydrodiol Intermediate ~20×
Diol-Epoxide 1 (cis) High 10–40×
Diol-Epoxide 2 (trans) Very High 20–80×

Benzo(a)pyrene Diol Epoxides

7β,8α-Dihydroxy-9β,10β-Epoxy-7,8,9,10-Tetrahydrobenzo(a)pyrene (Diol Epoxide 1)

  • Mutagenicity : 1.5–4× more mutagenic in Salmonella typhimurium strains (TA1538, TA98, TA100) than its stereoisomer Diol Epoxide 2 .
  • Stability : Half-life of 30 seconds in tissue culture medium, limiting its mutagenic potency in mammalian V79 cells compared to Diol Epoxide 2 (half-life: 6–12 min) .

9,10-Epoxy-7,8,9,10-Tetrahydrobenzo(a)pyrene

  • Exhibits mutagenic activity comparable to Diol Epoxide 1 in bacteria but is 40× more cytotoxic in V79 cells than 7,8-epoxide derivatives .

Table 2: Mutagenic and Cytotoxic Properties of BP Derivatives

Compound Mutagenicity (Bacteria) Cytotoxicity (V79 Cells) Half-Life (Medium)
Diol Epoxide 1 (cis) High Moderate 30 sec
Diol Epoxide 2 (trans) Moderate High 6–12 min
9,10-Epoxide High Very High <1 min

Hydroxylated and Halogenated Derivatives

1R,2S,3R,4S-Tetrahydrobenzo(a)anthracene-2,3,4-triol

  • Structure : Contains three hydroxyl groups (C2, C3, C4) on the saturated ring, enhancing polarity and hydrogen-bonding capacity .

2-Bromo-1,2,3,4-tetrahydro-7-methylbenzo(a)anthracen-1-ol

Structural Analogs with Varied Backbones

7-Chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

  • Structure : Azaheterocyclic backbone with a ketone group, diverging from PAH diol epoxides .
  • Activity: Lacks the "bay region" critical for PAH carcinogenicity, resulting in negligible tumorigenic activity compared to BA derivatives.

Key Research Findings and Mechanistic Insights

  • Steric and Electronic Factors : The orientation of hydroxyl/epoxide groups (cis vs. trans) and the presence of a "bay region" epoxide are critical determinants of mutagenic and tumorigenic potency .
  • Metabolic Stability : Short half-lives of reactive epoxides (e.g., 30 sec for Diol Epoxide 1) limit their biological impact despite high intrinsic mutagenicity .
  • Enantioselectivity : Chiral centers in dihydrodiol precursors significantly influence tumorigenic outcomes, highlighting the role of metabolic enzyme specificity .

Q & A

Q. What are the established synthetic routes for 1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol, and what key parameters influence yield?

Methodological Answer: The synthesis typically involves cyclization or condensation reactions. For example, substituted benzaldehydes can react with triazole derivatives under reflux conditions in ethanol with glacial acetic acid as a catalyst, followed by solvent evaporation and filtration to isolate the product . Alternatively, 1,4-dioxane is used as a solvent for reactions involving benzoylisothiocyanate, with stirring at room temperature and subsequent isolation via ice/water precipitation . Key parameters include:

  • Catalyst choice (e.g., acetic acid for acid-catalyzed condensation) .
  • Reaction time and temperature (e.g., reflux for 4 hours vs. room-temperature overnight reactions) .
  • Solvent polarity , which affects intermediate stability and product solubility .

Q. How is 1,2,3,4-Tetrahydrobenzo(a)anthracen-2-ol characterized post-synthesis?

Methodological Answer: Characterization relies on spectroscopic and chromatographic techniques:

  • NMR spectroscopy : Proton environments (e.g., hydroxyl and aromatic protons) are identified using 1H^1H- and 13C^{13}C-NMR .
  • Mass spectrometry (MS) : Molecular ion peaks confirm molecular weight, while fragmentation patterns validate structural motifs .
  • High-performance liquid chromatography (HPLC) : Purity assessment using reverse-phase columns and UV detection .
  • Melting point (mp) analysis : Cross-referenced with literature values (e.g., mp 59°C for structurally similar aldehydes) .

Q. What preliminary biological assays are recommended for evaluating bioactivity?

Methodological Answer: Initial screening should include:

  • Cytotoxicity assays (e.g., MTT or resazurin-based tests) to assess cell viability.
  • Enzyme inhibition studies : For CYP isoforms (e.g., CYP17), using recombinant enzymes and fluorogenic substrates to measure IC50_{50} values .
  • Docking simulations : Preliminary SAR insights via molecular docking against target proteins (e.g., CYP17’s active site) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and purity?

Methodological Answer: Systematic optimization involves:

  • Design of Experiments (DoE) : Varying temperature, solvent (e.g., ethanol vs. dioxane), and catalyst concentration to identify ideal conditions .
  • In situ monitoring : Using techniques like TLC or inline IR spectroscopy to track intermediate formation .
  • Purification refinement : Gradient elution in column chromatography or recrystallization from ethanol/water mixtures to enhance purity .

Q. How should researchers resolve contradictions in spectral data (e.g., NMR shifts or unexpected MS fragments)?

Methodological Answer: Contradictions arise from:

  • Stereochemical variations : Use NOESY or COSY NMR to confirm spatial arrangements .
  • Impurity interference : Re-run HPLC with alternative mobile phases (e.g., acetonitrile/ammonium acetate) to isolate peaks .
  • Isotopic patterns in MS : Compare experimental vs. theoretical isotopic distributions to rule out adducts or contaminants .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting biological activity?

Methodological Answer: SAR workflows include:

  • Derivatization : Synthesizing analogs with modified substituents (e.g., halogenation or methylation) to probe steric/electronic effects .
  • Pharmacophore modeling : Aligning active/inactive analogs to identify critical functional groups (e.g., hydroxyl or thiophene moieties) .
  • Enzyme kinetics : Measuring KiK_i values and inhibition mechanisms (competitive vs. non-competitive) for lead optimization .

Q. How can biomarker analysis methodologies be adapted for studying metabolic pathways of this compound?

Methodological Answer: Leverage techniques from polycyclic aromatic hydrocarbon (PAH) research:

  • Liquid chromatography-tandem MS (LC-MS/MS) : Quantify metabolites in biospecimens (e.g., urine or plasma) with isotope-labeled internal standards .
  • Correlation studies : Use multivariate regression to link exposure levels (e.g., dose-response) with biomarker concentrations, adjusting for covariates like age or smoking status .
  • Metabolomic profiling : Untargeted LC-HRMS to identify novel phase I/II metabolites .

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